An In-Depth Technical Guide to 3-Nitro-2-(trifluoromethyl)pyridine (CAS No. 133391-63-6)
An In-Depth Technical Guide to 3-Nitro-2-(trifluoromethyl)pyridine (CAS No. 133391-63-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Nitro-2-(trifluoromethyl)pyridine, a key heterocyclic building block in modern medicinal and agrochemical research. The document elucidates its chemical identity, synthesis strategies, reactivity profile, and significant applications, with a particular focus on its role in the development of novel therapeutic agents. This guide is intended to serve as a critical resource for scientists engaged in organic synthesis and drug discovery, offering field-proven insights and detailed methodologies.
Introduction: The Strategic Importance of Trifluoromethylpyridines
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1] When coupled with the versatile pyridine core, trifluoromethylpyridines emerge as privileged scaffolds in medicinal chemistry and agrochemical development.[2] 3-Nitro-2-(trifluoromethyl)pyridine, with its unique arrangement of a nitro group and a trifluoromethyl group on the pyridine ring, presents a highly reactive and versatile platform for targeted chemical modifications and the construction of complex molecular architectures.[3] This guide delves into the core technical aspects of this valuable chemical intermediate.
Chemical Identity and Physicochemical Properties
A foundational understanding of a molecule begins with its fundamental properties.
| Identifier | Value | Source |
| CAS Number | 133391-63-6 | [4] |
| Molecular Formula | C₆H₃F₃N₂O₂ | [5] |
| Molecular Weight | 192.09 g/mol | [5] |
| IUPAC Name | 3-Nitro-2-(trifluoromethyl)pyridine | |
| Canonical SMILES | C1=CC(=C(N=C1)[O-])C(F)(F)F | [5] |
| InChIKey | YVTKBICRIROREK-UHFFFAOYSA-N | [5] |
| Predicted XlogP | 1.9 | [5] |
Note: Some properties are predicted based on computational models.
Synthesis Strategies: Constructing the Core Scaffold
General Approaches to Trifluoromethylpyridine Synthesis
There are three primary industrial methods for the preparation of trifluoromethylpyridine derivatives:
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Chlorine/Fluorine Exchange: This common method involves the chlorination of a methyl group on a picoline precursor to a trichloromethyl group, followed by a halogen exchange reaction using a fluorinating agent like hydrogen fluoride (HF).[6][7]
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Cyclocondensation Reactions: This approach involves constructing the pyridine ring from acyclic precursors already containing the trifluoromethyl moiety.[6][7]
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Direct Trifluoromethylation: This involves the direct introduction of a trifluoromethyl group onto a pre-functionalized pyridine ring.[6]
A Plausible Synthetic Pathway
A likely synthetic route to 3-Nitro-2-(trifluoromethyl)pyridine would involve the nitration of a suitable 2-(trifluoromethyl)pyridine precursor. The nitration of pyridines can be challenging due to the deactivation of the ring by the nitrogen atom, which is often protonated under acidic nitrating conditions. However, methods using dinitrogen pentoxide (N₂O₅) have proven effective for the synthesis of 3-nitropyridines.[8]
Conceptual Experimental Protocol: Nitration of 2-(trifluoromethyl)pyridine
This protocol is illustrative and based on established procedures for nitropyridine synthesis. It would require optimization for this specific substrate.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trifluoromethyl)pyridine in a suitable solvent like dichloromethane or nitromethane.
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Nitrating Agent Addition: Cool the solution in an ice bath and slowly add a solution of dinitrogen pentoxide in the same solvent. The reaction is typically exothermic and should be controlled carefully.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, the reaction mixture is typically quenched by pouring it into a stirred aqueous solution of sodium bisulfite. This step is crucial for the successful formation of the 3-nitropyridine product.
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Extraction and Purification: The product is then extracted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Key transformations of the title compound.
Applications in Drug Discovery and Development
3-Nitro-2-(trifluoromethyl)pyridine is a valuable building block for the synthesis of more complex molecules with potential biological activity. Its derivatives have been explored in various therapeutic areas. For instance, related trifluoromethylpyridine structures are key components in the synthesis of selective androgen receptor modulators (SARMs) and other targeted therapies. [3] While specific examples detailing the direct use of 3-Nitro-2-(trifluoromethyl)pyridine in patented drug synthesis are not prevalent in the public domain, its structural motifs are found in various advanced intermediates. For example, the related compound 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile is a key starting material in the synthesis of Apalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer. [4]This highlights the importance of the trifluoromethylpyridine scaffold in modern drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount when handling 3-Nitro-2-(trifluoromethyl)pyridine and its derivatives.
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General Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. [9]Avoid contact with skin, eyes, and clothing. [10]Avoid inhalation of dust or vapors. [10]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [9]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [9]* In case of Exposure:
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Skin Contact: Wash immediately with plenty of soap and water. [9] * Eye Contact: Rinse cautiously with water for several minutes. [9] * Ingestion: Wash out mouth with water and seek medical attention. [9] * Inhalation: Move to fresh air and seek medical attention. [9] Note: This safety information is based on data for structurally related compounds and should be supplemented with a specific Safety Data Sheet (SDS) for 3-Nitro-2-(trifluoromethyl)pyridine before use.
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Conclusion
3-Nitro-2-(trifluoromethyl)pyridine (CAS No. 133391-63-6) is a strategically important chemical intermediate whose value lies in the unique combination of a reactive nitro group and a bioisosteric trifluoromethyl group on a pyridine scaffold. While detailed public literature on this specific compound is somewhat limited, its synthesis, reactivity, and applications can be confidently inferred from the extensive body of knowledge on related trifluoromethylpyridines. This guide has provided a comprehensive overview of its key technical aspects, underscoring its potential as a valuable building block for the next generation of pharmaceuticals and agrochemicals.
References
Sources
- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. jelsciences.com [jelsciences.com]
- 4. WO2023195026A1 - Novel process and intermediate for the preparation of apalutamide - Google Patents [patents.google.com]
- 5. PubChemLite - Pyridine, 2-nitro-3-(trifluoromethyl)- (C6H3F3N2O2) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
Meisenheimer Intermediate (Stabilized by NO₂ and CF₃)
Substitution Product
